3-Bromo-4-iodopicolinic acid 3-Bromo-4-iodopicolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17999707
InChI: InChI=1S/C6H3BrINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11)
SMILES:
Molecular Formula: C6H3BrINO2
Molecular Weight: 327.90 g/mol

3-Bromo-4-iodopicolinic acid

CAS No.:

Cat. No.: VC17999707

Molecular Formula: C6H3BrINO2

Molecular Weight: 327.90 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-iodopicolinic acid -

Specification

Molecular Formula C6H3BrINO2
Molecular Weight 327.90 g/mol
IUPAC Name 3-bromo-4-iodopyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H3BrINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11)
Standard InChI Key ZYMYZSRFCJWXHV-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1I)Br)C(=O)O

Introduction

Structural and Electronic Properties

Molecular Architecture

The core structure of 3-bromo-4-iodopicolinic acid consists of a pyridine ring substituted with bromine (position 3), iodine (position 4), and a carboxylic acid group (position 2). X-ray crystallographic analyses of analogous halogenated picolinic acids reveal planar pyridine rings with dihedral angles of 10–15° between the carboxylic acid group and the aromatic plane. The iodine atom’s large atomic radius introduces steric strain, while its polarizability enhances the compound’s susceptibility to electrophilic and radical-based reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₃BrINO₂
Molecular Weight327.90 g/mol
Density2.1 ± 0.1 g/cm³ (estimated)
Melting Point242–245°C (decomposes)
Solubility in Water<0.1 g/L (20°C)

The low aqueous solubility is attributed to halogen-induced hydrophobicity, necessitating polar aprotic solvents like dimethylformamide (DMF) for synthetic applications.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons adjacent to halogens appear as deshielded singlets (δ 8.2–8.5 ppm). The absence of splitting confirms symmetrical substitution patterns.

  • ¹³C NMR: Halogenated carbons exhibit distinct shifts (C-Br: ~115 ppm; C-I: ~95 ppm), while the carboxylic carbon resonates at ~165 ppm.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) in negative mode yields a [M-H]⁻ peak at m/z 326.91, consistent with the molecular formula.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via sequential halogenation of picolinic acid:

  • Bromination: Picolinic acid reacts with bromine (Br₂) in acetic acid at 60°C, selectively substituting position 3.

  • Iodination: The intermediate 3-bromopicolinic acid undergoes iodination using iodine monochloride (ICl) in DMF at 80°C, targeting position 4.

Key Optimization Factors:

  • Temperature Control: Excess heat promotes dehalogenation, reducing yields.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial Manufacturing

Scale-up employs continuous flow reactors to enhance heat transfer and reaction homogeneity. A representative protocol involves:

  • Residence Time: 15 minutes at 100°C.

  • Yield: 68–72% after chromatographic purification.

Reactivity and Functionalization

Decarboxylative Halogenation

Under Hunsdiecker–Borodin conditions, the carboxylic acid group undergoes radical-mediated decarboxylation to form 3-bromo-4-iodopyridine:

Mechanism:

  • Silver Salt Formation: Reaction with AgNO₃ generates a silver carboxylate intermediate.

  • Halogenation: Treatment with Br₂ or I₂ produces an acyl hypohalite.

  • Radical Pathway: Homolytic cleavage releases CO₂, yielding a dihalogenated pyridine.

Experimental Conditions:

ParameterSpecification
SolventCCl₄ or CH₃CN
Temperature80–100°C
Yield50–70%

Electrophilic Aromatic Substitution

Nitration with HNO₃/H₂SO₄ at 0–5°C preferentially targets position 5 (meta to halogens), producing 3-bromo-4-iodo-5-nitropicolinic acid. This regioselectivity arises from electron-withdrawing effects of the halogens and carboxylic acid group.

Cross-Coupling Reactions

The iodine substituent participates in Suzuki–Miyaura couplings with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, 80°C), enabling biaryl synthesis. Bromine remains inert under these conditions, allowing selective functionalization.

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor to kinase inhibitors, leveraging its halogenated aromatic system for target binding. In vitro studies demonstrate moderate activity against EGFR (IC₅₀ = 2.1 μM).

Materials Chemistry

Incorporated into metal-organic frameworks (MOFs), the iodine atom facilitates coordination with transition metals (e.g., Cu, Pd), enhancing catalytic activity in cross-coupling reactions.

Agricultural Chemistry

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC₅₀ = 45 μM), attributed to disruption of acetolactate synthase.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundSubstituentsSimilarity ScoreReactivity in Suzuki Coupling
3-Bromo-4-iodopicolinic acidBr (3), I (4)1.00High (k = 0.15 min⁻¹)
4-Bromo-5-methylpicolinic acidBr (4), CH₃ (5)0.92Low (k = 0.02 min⁻¹)
4-Bromo-6-chloropicolinic acidBr (4), Cl (6)0.82Moderate (k = 0.08 min⁻¹)

Iodine’s superior leaving-group ability compared to bromine or chlorine explains the heightened reactivity of the target compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator